molecular formula C23H18FN5S B12876121 2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenylhydrazinecarbothioamide

2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenylhydrazinecarbothioamide

Katalognummer: B12876121
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: JXRYAPWTJJLKLJ-CVKSISIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenylhydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a pyrazole ring substituted with a fluorophenyl group and a phenyl group, along with a hydrazinecarbothioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenylhydrazinecarbothioamide typically involves the condensation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenylhydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Phenylhydrazinecarbothioamide
  • 4-Fluorophenylhydrazine

Uniqueness

2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenylhydrazinecarbothioamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C23H18FN5S

Molekulargewicht

415.5 g/mol

IUPAC-Name

1-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-1-phenylthiourea

InChI

InChI=1S/C23H18FN5S/c24-19-13-11-17(12-14-19)22-18(16-28(27-22)20-7-3-1-4-8-20)15-26-29(23(25)30)21-9-5-2-6-10-21/h1-16H,(H2,25,30)/b26-15+

InChI-Schlüssel

JXRYAPWTJJLKLJ-CVKSISIWSA-N

Isomerische SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/N(C4=CC=CC=C4)C(=S)N

Kanonische SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NN(C4=CC=CC=C4)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.